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6-amino-3,5-dimethylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Its molecular formula is and it features a quinazolinone core structure, characterized by a fused bicyclic system containing a diazine ring and a carbonyl group. This compound exhibits various functional groups, including an amino group at the 6-position and methyl groups at the 3 and 5 positions, contributing to its unique chemical properties and biological activities.
The synthesis of 6-amino-3,5-dimethylquinazolin-4(3H)-one typically involves reactions that form the quinazolinone framework. A prominent method includes the condensation of 2-aminobenzamide with orthoesters in the presence of acetic acid, leading to the formation of quinazolinones through a series of steps that involve protonation, carbocation formation, nucleophilic attack, and ring closure . The reaction conditions can vary based on the substituents on the benzamide, affecting yield and reaction time.
This compound has been studied for its diverse biological activities:
The synthesis of 6-amino-3,5-dimethylquinazolin-4(3H)-one can be achieved through several methods:
6-amino-3,5-dimethylquinazolin-4(3H)-one has several applications in medicinal chemistry:
Interaction studies involving 6-amino-3,5-dimethylquinazolin-4(3H)-one focus on its binding affinities with various biological targets:
Several compounds share structural similarities with 6-amino-3,5-dimethylquinazolin-4(3H)-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Aminoquinazolin-4(3H)-one | Amino group at position 6 | Broad-spectrum antimicrobial activity |
| 2-Aminoquinazolin-4(3H)-one | Amino group at position 2 | Anticancer properties against multiple cell lines |
| 3-Aminoquinazolin-4(3H)-one | Amino group at position 3 | Potential as an antimalarial agent |
| 7-Aminoquinazoline | Amino group at position 7 | Exhibits unique neuroprotective effects |
Each of these compounds has distinct biological activities and applications but shares the core quinazolinone structure that contributes to their pharmacological potential.